molecular formula C18H23N3O3S B11075350 (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11075350
M. Wt: 361.5 g/mol
InChI Key: IJKAZLYUOPZDCQ-UHFFFAOYSA-N
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Description

(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazine ring, an ethylimino group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method includes the condensation of 4-propoxybenzaldehyde with ethylamine to form an imine intermediate. This intermediate is then reacted with ethyl acetoacetate and thiourea under acidic conditions to form the thiazine ring. The final product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

3-ethyl-2-ethylimino-4-oxo-N-(4-propoxyphenyl)-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C18H23N3O3S/c1-4-11-24-14-9-7-13(8-10-14)20-17(23)15-12-16(22)21(6-3)18(25-15)19-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,20,23)

InChI Key

IJKAZLYUOPZDCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC)S2)CC

Origin of Product

United States

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